molecular formula C6H3BrClNO B1379125 3-Bromo-5-chloropyridine-4-carboxaldehyde CAS No. 1064678-66-5

3-Bromo-5-chloropyridine-4-carboxaldehyde

Cat. No. B1379125
CAS RN: 1064678-66-5
M. Wt: 220.45 g/mol
InChI Key: JLQBWCMANGAHMK-UHFFFAOYSA-N
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Description

3-Bromo-5-chloropyridine-4-carboxaldehyde is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Molecular Structure Analysis

The molecular structure of 3-Bromo-5-chloropyridine-4-carboxaldehyde is represented by the SMILES string Clc1cncc(Br)c1C=O . This indicates that the molecule consists of a pyridine ring with bromine and chlorine substituents, and a carboxaldehyde group.


Physical And Chemical Properties Analysis

3-Bromo-5-chloropyridine-4-carboxaldehyde is a solid compound with a melting point of 96-100 °C . Its molecular weight is 220.45 and its empirical formula is C6H3BrClNO .

Scientific Research Applications

Synthesis and Functionalization

  • The study by Cottet et al. (2004) demonstrates the regioexhaustive functionalization of chloro-, bromo-, and iodo(trifluoromethyl)pyridines, including processes that could be related to the synthesis and manipulation of compounds like 3-Bromo-5-chloropyridine-4-carboxaldehyde. This work underscores the versatility of polyhalopyridines as intermediates in the synthesis of carboxylic acids and other derivatives through metalation and subsequent carboxylation (Cottet, Marull, Mongin, Espinosa, & Schlosser, 2004).

Heterocyclic Chemistry Applications

  • Zhu et al. (2008) described a facile and general synthesis of thieno[2,3-c]pyridines from dibromo- or dichloro-pyridine-4-carboxaldehydes, showcasing the potential of halogenated pyridine carboxaldehydes in constructing complex heterocyclic structures. Their methodology includes steps that might be applicable or analogous to reactions involving 3-Bromo-5-chloropyridine-4-carboxaldehyde, highlighting its utility in synthesizing substituted heterocycles (Zhu, GunawardanaIndrani, Boyd, & Melcher, 2008).

Material Science and Catalysis

  • The research by Wang et al. (2021) into the synthesis and characterization of a tetra-nuclear macrocyclic Zn(II) complex, which includes 3-bromo-2-hydroxybenzaldehyde-pyridine-2-carbohydrazone as a precursor, indicates the role of bromo-chloro pyridine derivatives in the development of new materials with potential catalytic applications. This illustrates the broader applicability of such compounds in catalysis and material science (Wang, Wang, Zhao, Tai, Ouyang, Li, Zhang, & Jia, 2021).

Advanced Organic Syntheses

  • A paper by Ji, Li, and Bunnelle (2003) discusses the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex, which could have relevance to the functionalization of compounds like 3-Bromo-5-chloropyridine-4-carboxaldehyde. This research points to sophisticated methodologies enabling selective modifications of halogenated heterocycles, which are crucial for the synthesis of various organic compounds (Ji, Li, & Bunnelle, 2003).

Safety and Hazards

While specific safety and hazard information for 3-Bromo-5-chloropyridine-4-carboxaldehyde is not available, compounds of similar structure can cause serious eye irritation and may be harmful if inhaled . It is recommended to wear protective gloves, clothing, and eye/face protection when handling such compounds .

properties

IUPAC Name

3-bromo-5-chloropyridine-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClNO/c7-5-1-9-2-6(8)4(5)3-10/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLQBWCMANGAHMK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)Br)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1064678-66-5
Record name 3-Bromo-5-chloropyridine-4-carboxaldehyde
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of LDA (7.94 mL, 1.8 M in THF/heptane/ethylbenzene, 14.3 mmol) in anhydrous THF (30 mL) at −78° C. under Ar was treated dropwise with a solution of 3-bromo-5-chloro-pyridine (2.5 g, 13.0 mmol) in anhydrous THF (30 mL) The solution was stirred at −78° C. for 30 min, then a solution of ethyl formate (10.46 mL, 130 mmol) in anhydrous THF (30 mL) was added dropwise. The resulting solution was stirred at −78° C. for 1.5 h and then treated with saturated NaHCO3 with vigorous stirring. The quenched mixture was extracted with EA (2×25 mL) and the combined organic extracts were washed with saturated NaHCO3 (15 mL) and dried over Na2SO4. The residue was purified by flash chromatography on silica gel with EA/hexane to provide 3-bromo-5-chloro-pyridine-4-carbaldehyde as a yellow solid. Reduction of the aldehyde according to the synthesis of (3,5-dichloro-pyridin-4-yl)-methanol yielded the title compound. MS (m/z): 224.0 [M+H+].
Name
Quantity
7.94 mL
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
10.46 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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